molecular formula C14H10ClN5 B2909823 3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone CAS No. 338414-31-6

3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone

Cat. No.: B2909823
CAS No.: 338414-31-6
M. Wt: 283.72
InChI Key: STLAFMOCJVIZSN-CPNJWEJPSA-N
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Description

3-(4-Pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolone core with a pyridine ring and a chlorophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone typically involves the reaction of 3-(4-pyridinyl)-4H-pyrazol-4-one with 4-chlorophenylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The pyrazolone ring can be reduced to form pyrazoline derivatives.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: It may serve as a ligand for various biological targets, potentially influencing biological pathways and processes.

Medicine: The compound's potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry: Its unique chemical properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The exact mechanism by which 3-(4-pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing cellular processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 3-(3-Pyridinyl)-4H-pyrazol-4-one: Similar structure but with a different position of the pyridine ring.

  • 4-(4-Pyridinyl)-4H-pyrazol-4-one: Similar core structure but with a different substituent on the pyrazolone ring.

  • N-(4-Chlorophenyl)pyrazolone derivatives: Similar chlorophenyl group but with different core structures.

Uniqueness: 3-(4-Pyridinyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone stands out due to its specific combination of the pyridine ring and chlorophenyl group, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and potential uniqueness. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

(4-chlorophenyl)-(5-pyridin-4-yl-1H-pyrazol-4-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5/c15-11-1-3-12(4-2-11)18-19-13-9-17-20-14(13)10-5-7-16-8-6-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIDZTCMHPDITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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